molecular formula C8H8FNO2 B6203982 5-amino-2-fluoro-3-methylbenzoic acid CAS No. 1501767-86-7

5-amino-2-fluoro-3-methylbenzoic acid

Cat. No.: B6203982
CAS No.: 1501767-86-7
M. Wt: 169.2
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Description

5-Amino-2-fluoro-3-methylbenzoic acid (CAS 1501767-86-7) is a benzoic acid derivative of high interest in organic synthesis and pharmaceutical research . With a molecular formula of C8H8FNO2 and a molecular weight of 169.15 g/mol, this compound serves as a versatile chemical building block, or synthon . The structure incorporates three distinct functional groups—a carboxylic acid, an aromatic amine, and a fluorine substituent—which allow for diverse chemical transformations and molecular design. Researchers can utilize this compound in the synthesis of more complex molecules, particularly in developing potential active pharmaceutical ingredients (APIs) and other fine chemicals . For instance, structurally similar fluoro- and amino-substituted benzoic acids are frequently employed in designing inhibitors for enzymes like HIV-1 integrase and PARP . This compound is intended for Research Use Only and is not approved for diagnostic, therapeutic, or personal use. Researchers should handle it with appropriate precautions in a controlled laboratory environment.

Properties

CAS No.

1501767-86-7

Molecular Formula

C8H8FNO2

Molecular Weight

169.2

Purity

95

Origin of Product

United States

The Significance of Substituted Benzoic Acids As Chemical Scaffolds

Substituted benzoic acids are a cornerstone of modern chemistry, their prevalence stemming from the versatile reactivity of the carboxylic acid group and the diverse functionalities that can be incorporated onto the aromatic ring. preprints.org This combination allows for their use in a vast array of applications, from the synthesis of pharmaceuticals to the development of advanced polymers. preprints.orgnumberanalytics.com

In medicinal chemistry, the benzoic acid motif is a common feature in numerous drug molecules. preprints.orgnih.gov The carboxylic acid can act as a key hydrogen bond donor and acceptor, enabling strong interactions with biological targets such as enzymes and receptors. acs.org Furthermore, the aromatic ring can be adorned with various substituents to modulate the molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. acs.orgnih.gov For instance, the strategic placement of substituents can influence the acidity of the carboxylic acid, a critical parameter for drug absorption and distribution. nih.govrsc.org

Beyond pharmaceuticals, substituted benzoic acids are integral to materials science. They serve as monomers for the synthesis of specialty polymers and resins, where the substituents can be tailored to enhance properties like thermal stability and chemical resistance. numberanalytics.comchemimpex.com Their ability to form salts and co-crystals is also exploited in the development of new materials with specific physical properties. rsc.org

The Influence of Fluorine and Amino Groups on Aromatic Systems

The chemical behavior of 5-amino-2-fluoro-3-methylbenzoic acid is profoundly influenced by the electronic properties of the fluorine and amino substituents on the benzene (B151609) ring.

The Role of Fluorine in Aromatic Reactivity

The incorporation of fluorine into aromatic systems imparts unique characteristics due to its high electronegativity. numberanalytics.comnumberanalytics.com Fluorine's strong electron-withdrawing inductive effect can significantly alter the electron density of the aromatic ring, making it more resistant to electrophilic attack. numberanalytics.com However, this same effect can activate the ring towards nucleophilic aromatic substitution (SNAr), a crucial reaction in the synthesis of complex molecules. stackexchange.com In the context of SNAr, a fluorine substituent can stabilize the negatively charged intermediate (the Meisenheimer complex), thereby accelerating the reaction rate. stackexchange.com

The presence of fluorine can also enhance the metabolic stability of a molecule by blocking sites susceptible to oxidative metabolism. numberanalytics.com This property is particularly valuable in drug design. numberanalytics.comnih.gov Furthermore, fluorinated aromatic compounds are known for their high thermal stability and chemical resistance, making them useful in the creation of advanced materials like fluoropolymers. numberanalytics.comnih.govacs.org

The Activating Nature of the Amino Group

In contrast to the deactivating nature of fluorine in electrophilic aromatic substitution, the amino group is a powerful activating group. numberanalytics.comrsc.org The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic π-system, increasing the electron density of the ring and making it more susceptible to electrophilic attack. numberanalytics.comrsc.org This activating effect is strongest at the ortho and para positions relative to the amino group. numberanalytics.comrsc.org

The amino group itself is also a versatile functional handle. It can act as a nucleophile, participate in the formation of amides and sulfonamides, and be converted into a diazonium salt, which is a gateway to a wide range of other functional groups. chemistrytalk.orgorganic-chemistry.org In many synthetic sequences, the amino group may need to be temporarily protected to prevent unwanted side reactions. organic-chemistry.org

A Versatile Synthetic Intermediate: 5 Amino 2 Fluoro 3 Methylbenzoic Acid

Retrosynthetic Analysis of this compound

Retrosynthetic analysis is a powerful technique for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. lkouniv.ac.in This process involves imaginary bond disconnections and functional group interconversions (FGI) that correspond to reliable forward reactions. lkouniv.ac.in

Disconnection Strategies Based on Functional Groups

The primary functional groups in this compound are the carboxylic acid, the amino group, and the fluorine atom. A logical disconnection approach involves severing the C-N or C-C bonds associated with the amino and carboxyl groups, respectively. lkouniv.ac.ine-bookshelf.de

A common retrosynthetic step for an aromatic amine is its derivation from a nitro group via reduction. lkouniv.ac.in This FGI leads to the precursor 5-fluoro-3-methyl-2-nitrobenzoic acid. The nitro group can be introduced through electrophilic nitration. youtube.com The carboxylic acid can be retrosynthetically disconnected via oxidation of a methyl group, leading back to a substituted toluene (B28343) derivative. researchgate.net

Another strategy involves disconnecting the carboxylic acid group first, which could be formed from a Grignard reagent and carbon dioxide or by oxidation of a suitable precursor. However, the directing effects of the other substituents must be carefully considered to ensure the desired regiochemistry.

Strategic Approaches to Fluorine and Amino Group Introduction

The introduction of fluorine and amino groups onto an aromatic ring requires careful strategic planning due to their directing effects and the potential for competing reactions. The fluorine atom, being an ortho, para-director, and the amino group, a strong ortho, para-director, significantly influence the position of subsequent electrophilic substitutions. libretexts.org Conversely, a nitro group is a meta-director.

The timing of the introduction of these groups is critical. For instance, introducing the amino group early in the synthesis can complicate subsequent electrophilic aromatic substitution reactions due to its high reactivity and potential for over-alkylation or oxidation. youtube.com Therefore, it is often introduced in a protected form or as a nitro group that is reduced in a later step. youtube.com

The introduction of fluorine can be achieved through various methods, including electrophilic fluorination, nucleophilic aromatic substitution (SNAr), or the Schiemann reaction. researchgate.netnih.gov The choice of method depends on the nature of the substrate and the desired regioselectivity. For instance, SNAr is facilitated by the presence of electron-withdrawing groups ortho or para to the leaving group. nih.gov

Classical Synthetic Routes to this compound

Several classical synthetic pathways can be envisioned for the synthesis of this compound, each with its own set of advantages and challenges.

Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution (EAS) is a fundamental process for functionalizing aromatic rings. wikipedia.org A plausible EAS-based synthesis could start from a simpler substituted benzene (B151609) derivative.

For example, one could start with 3-methylbenzoic acid. Nitration of this starting material would likely lead to a mixture of isomers, with the major product being influenced by the directing effects of the methyl and carboxyl groups. Subsequent fluorination and reduction of the nitro group would be required. However, achieving the desired 2,3,5-substitution pattern can be challenging due to the directing effects of the existing substituents.

A more controlled approach might involve starting with a molecule that already contains some of the required functionality in the correct positions. For instance, the nitration of 5-fluoro-2-methylbenzoic acid has been explored. google.com The use of fuming nitric acid and oleum (B3057394) can lead to the formation of 5-fluoro-2-methyl-3-nitrobenzoic acid, a direct precursor to the target molecule after reduction. google.com

Table 1: Electrophilic Nitration of 5-Fluoro-2-methylbenzoic Acid

ReagentsProductYieldReference
Fuming HNO₃, H₂SO₄ conc.5-Fluoro-2-methyl-3-nitrobenzoic acidYellow solid google.com
Fuming HNO₃, Oleum5-Fluoro-2-methyl-3-nitrobenzoic acidHigher yield, colorless product google.com
Conc. H₂SO₄, Conc. HNO₃Mixture of regioisomers45.1% google.com

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) offers a powerful alternative for introducing substituents like fluorine or an amino group, particularly when the aromatic ring is activated by electron-withdrawing groups. nih.govresearchgate.net

A potential SNAr strategy could involve a starting material with a good leaving group (e.g., a halogen) at the 2-position and electron-withdrawing groups that activate it for nucleophilic attack. For example, a dinitro-substituted precursor could be used, where one nitro group is later reduced to an amine and the other acts as an activating group for the introduction of fluorine via nucleophilic substitution with a fluoride (B91410) source. arkat-usa.org

The synthesis of fluorinated benzoic acids via nucleophilic fluorination of 1-arylbenziodoxolones has been reported, offering a transition metal-free approach. arkat-usa.org While this specific example does not directly yield the target compound, the methodology could be adapted.

Ortho-Directed Metalation Strategies

Directed ortho-metalation (DoM) is a highly regioselective method for the functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This technique utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the ortho-position, creating a nucleophilic site for reaction with an electrophile. wikipedia.orgorganic-chemistry.org

For the synthesis of this compound, a DoM strategy could be employed by choosing a suitable directing group. The carboxylate group itself can act as a DMG. organic-chemistry.org For instance, treatment of an appropriately substituted benzoic acid with a strong base like sec-butyllithium (B1581126) in the presence of TMEDA can lead to deprotonation at the ortho position. organic-chemistry.org Subsequent quenching with an electrophile that can be converted to a fluorine or amino group could be a viable route.

Alternatively, other powerful DMGs such as an amide or a carbamate (B1207046) could be used. nih.gov For example, starting with a protected aminotoluene derivative, a DoM reaction could be used to introduce the carboxyl group, followed by fluorination and deprotection. The choice of the directing group and the sequence of reactions would be crucial for the successful synthesis of the target molecule.

Table 2: Common Directing Metalation Groups (DMGs) in DoM Reactions

DMGStrengthReference
-CONR₂Strong organic-chemistry.org
-OCONR₂Strong organic-chemistry.orgnih.gov
-OMeModerate organic-chemistry.org
-FModerate organic-chemistry.org
-COOHCan act as a DMG organic-chemistry.org
-NHCORStrong organic-chemistry.org

Amination and Fluorination Methodologies on Methylbenzoic Acid Precursors

The introduction of amino and fluoro groups onto a methylbenzoic acid scaffold requires strategic synthetic planning due to the directing effects of the existing substituents. The carboxyl and methyl groups on the aromatic ring primarily direct electrophilic substitution to specific positions, which may not align with the desired 5-amino and 2-fluoro substitution pattern. Therefore, multi-step sequences involving functional group interconversions are typically employed.

Two plausible strategies starting from a 3-methylbenzoic acid precursor involve carefully sequenced nitration, reduction, and fluorination steps.

Strategy 1: Nitration followed by Reduction and Fluorination: This common pathway involves an initial nitration of a suitable methylbenzoic acid derivative. The resulting nitro-substituted intermediate is then reduced to the corresponding amine. The final step is the introduction of the fluorine atom, which can be a significant challenge. A Sandmeyer-type reaction or a Balz-Schiemann reaction on a precursor with an amino group at the 2-position could be envisioned, where the amino group is converted into a diazonium salt and subsequently displaced by fluoride.

Strategy 2: Fluorination followed by Nitration and Reduction: Alternatively, a fluorinated methylbenzoic acid precursor could be subjected to nitration. The directing effects of the fluorine, methyl, and carboxyl groups would need to be carefully considered to achieve the desired regiochemistry for the incoming nitro group at the 5-position. Subsequent reduction of the nitro group would then yield the final product. A patent for a related compound, 5-bromo-3-fluoro-2-methylbenzoate, utilizes the diazotization of a 2-methyl-3-amino-5-bromobenzoate precursor followed by reaction with hexafluorophosphoric acid to introduce the fluorine atom, highlighting a viable method for this class of compounds. google.com

Synthetic StepKey TransformationTypical ReagentsConsiderations
Amination (via Nitration)Introduction of a nitro group (NO₂) onto the aromatic ring.HNO₃ / H₂SO₄Regioselectivity is governed by existing substituents. The nitro group is a precursor to the amine.
ReductionConversion of the nitro group to an amino group (NH₂).H₂, Pd/C; SnCl₂, HClA standard and high-yielding transformation. google.com
Fluorination (from Amine)Diazotization of an amino group followed by fluoride displacement (Balz-Schiemann reaction).1. NaNO₂, HBF₄; 2. HeatA classic method to introduce fluorine at a specific position via an amine precursor. google.com
Fluorination (Electrophilic)Direct introduction of a fluorine atom using an electrophilic fluorine source.Selectfluor®Can be used on activated aromatic rings, though regioselectivity can be a challenge. nih.gov

Modern and Sustainable Synthetic Approaches

Recent advances in chemical synthesis have focused on developing more efficient, selective, and environmentally benign methods. These modern approaches are highly applicable to the complex synthesis of molecules like this compound.

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. vapourtec.com In the context of synthesizing this compound, these principles can be applied by:

Utilizing Safer Solvents: Employing water or other environmentally benign solvents can significantly reduce the environmental impact of a synthesis. orgsyn.org

Improving Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Catalytic reactions are inherently more atom-economical than stoichiometric ones.

Energy Efficiency: Utilizing methods like flow chemistry can lead to better heat transfer and reduced energy consumption compared to traditional batch processing. amt.uk

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled, reducing waste.

Traditional methods for functionalizing benzoic acids often require harsh conditions. scispace.com Modern catalytic methods, particularly those involving transition metals, offer milder and more selective alternatives. A significant challenge in benzoic acid chemistry has been the selective functionalization of the C-H bond at the meta-position. scispace.comcas.cn

Recent research has demonstrated that palladium (Pd) catalysts, in conjunction with a nitrile-based sulfonamide directing group, can facilitate the olefination and acetoxylation of the meta-C-H bond of benzoic acid derivatives under mild conditions. cas.cndntb.gov.ua This type of methodology provides a powerful tool for introducing functional groups at positions that are difficult to access through classical electrophilic aromatic substitution. While direct application to this compound would require a custom-designed precursor, the principle of directed, catalytic C-H activation represents a frontier in the efficient synthesis of complex aromatics. Other transition metals like rhodium and iridium have also been employed for C-H functionalization of benzoic acids. acs.orgresearchgate.net

Catalytic SystemTargeted TransformationKey AdvantageReference
Pd(II) with Nitrile-based Directing Groupmeta-C-H Olefination/AcetoxylationEnables functionalization of an otherwise unreactive position on electron-poor arenes. cas.cndntb.gov.ua
Rh(III)ortho-C-H AminationAllows for the direct introduction of nitrogen-containing groups adjacent to the carboxyl group. researchgate.net
Ir/Cu Bimetallic SystemOxidative C-H/O-H AnnulationFacilitates the synthesis of complex heterocyclic structures from benzoic acid precursors. ossila.com

Flow chemistry, where reactions are run in a continuously flowing stream rather than a flask, offers substantial advantages for the synthesis of fine chemicals and pharmaceuticals. acs.org Key benefits include superior control over reaction parameters, enhanced safety, and improved scalability. vapourtec.comnih.gov

For a multi-step synthesis like that required for this compound, several key transformations are well-suited for flow chemistry:

Nitration: These reactions are often highly exothermic. Flow reactors provide excellent heat transfer, mitigating the risks of thermal runaways associated with batch processing. amt.uk

Hydrogenation: The use of gaseous hydrogen with a solid catalyst is more efficient and safer in a flow system, where the contact between the gas, liquid, and solid phases is greatly enhanced. amt.uk

Hazardous Reagents: Reactions involving potentially unstable or hazardous intermediates can be performed more safely, as only small quantities of the material are present in the reactor at any given time. nih.gov

The ability to "telescope" reactions, where the output of one reactor flows directly into the next for a subsequent transformation, can dramatically increase efficiency and reduce the need for intermediate purification steps. mdpi.com

ParameterBatch ProcessingFlow Chemistry
Heat Transfer Limited by surface area-to-volume ratio; can lead to hotspots.Excellent due to high surface area-to-volume ratio; precise temperature control. amt.uk
Safety Higher risk with exothermic or hazardous reactions due to large volumes.Inherently safer due to small reactor volumes and better control. nih.gov
Mixing Can be inefficient, leading to side reactions.Rapid and efficient mixing, improving reaction kinetics and selectivity. nih.gov
Scalability Often requires re-optimization of conditions.Scalable by running the system for longer periods or using parallel reactors. vapourtec.com

Purification and Isolation Methodologies in the Synthesis of this compound

The final step in any synthesis is the purification and isolation of the target compound to the desired level of purity. The choice of method depends on the physical properties of the compound, the nature of the impurities, and the scale of the reaction.

Crystallization: This is a primary technique for purifying solid organic compounds. By dissolving the crude product in a suitable hot solvent and allowing it to cool slowly, the desired compound can form pure crystals, leaving impurities behind in the solution. For benzoic acid derivatives, which are often crystalline solids, this is a highly effective method.

Acid-Base Extraction: The carboxylic acid and amino groups on the target molecule allow for purification via acid-base extraction. The compound can be selectively moved between aqueous and organic layers by adjusting the pH, thereby separating it from non-ionizable impurities.

Chromatography: When crystallization is ineffective or very high purity is required, column chromatography is used. A solution of the crude product is passed through a stationary phase (e.g., silica (B1680970) gel), and different components are separated based on their differential adsorption. A patent for a related compound describes a post-treatment process involving sequential washing with water, methanol (B129727), and ethyl acetate, followed by purification using 1,2-dichlorobenzene (B45396) and petroleum ether, which likely involves a chromatographic step. google.com

Filtration and Washing: After precipitation or crystallization, the solid product is collected by filtration and washed with appropriate solvents to remove residual impurities. The choice of washing solvent is critical; it must be one in which the product is poorly soluble but the impurities are soluble.

MethodPrincipleApplicability for this compound
RecrystallizationDifference in solubility between the product and impurities in a given solvent at different temperatures.Highly suitable for a primary purification of the solid product.
Acid-Base ExtractionAmphoteric nature of the molecule (contains both acidic -COOH and basic -NH₂ groups).Useful for removing non-ionizable organic impurities.
Column ChromatographyDifferential adsorption of components onto a solid stationary phase.Effective for removing closely related impurities and achieving high purity. google.com

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group in this compound is a primary site for a range of chemical modifications, including the formation of esters, amides, alcohols, aldehydes, anhydrides, and acyl halides. These transformations are fundamental in organic synthesis, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Esterification and Amidation Reactions

Esterification of this compound can be achieved through reaction with various alcohols under acidic conditions. For instance, the synthesis of its methyl ester, methyl 3-amino-5-fluoro-2-methylbenzoate, is typically carried out by refluxing the acid with methanol in the presence of a catalytic amount of sulfuric acid. scirp.org This reaction proceeds via the Fischer esterification mechanism.

Amidation reactions of this compound with primary and secondary amines lead to the formation of the corresponding amides. These reactions are often facilitated by coupling agents to activate the carboxylic acid. The resulting amides are important intermediates in the synthesis of various biologically active compounds. mdpi.com

ReactionReagent(s)ProductTypical Conditions
EsterificationMethanol, Sulfuric Acid (catalyst)Methyl 5-amino-2-fluoro-3-methylbenzoateReflux
AmidationPrimary or Secondary Amine, Coupling Agent5-Amino-2-fluoro-3-methylbenzamide derivativeVaries with coupling agent

Reduction to Alcohol and Aldehyde Derivatives

The carboxylic acid group of this compound can be reduced to a primary alcohol, (5-amino-2-fluoro-3-methylphenyl)methanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄). questjournals.orgorganic-chemistry.org This transformation is typically performed in an anhydrous etheral solvent such as tetrahydrofuran (B95107) (THF). The reaction proceeds through the formation of an aluminum alkoxide intermediate, which is then hydrolyzed to yield the alcohol.

The partial reduction of the carboxylic acid to the corresponding aldehyde, 5-amino-2-fluoro-3-methylbenzaldehyde, is a more challenging transformation that requires milder and more selective reducing agents to avoid over-reduction to the alcohol.

ReactionReagent(s)ProductTypical Conditions
Reduction to AlcoholLithium Aluminum Hydride (LiAlH₄)(5-amino-2-fluoro-3-methylphenyl)methanolAnhydrous THF
Reduction to AldehydeSelective reducing agents5-amino-2-fluoro-3-methylbenzaldehydeControlled conditions

Anhydride (B1165640) and Acyl Halide Formation

This compound can be converted to its corresponding acid anhydride. This is typically achieved by reacting the carboxylic acid with a dehydrating agent. The resulting anhydride is a reactive intermediate that can be used in various acylation reactions.

The formation of an acyl halide, such as 5-amino-2-fluoro-3-methylbenzoyl chloride, is a common strategy to activate the carboxylic acid for subsequent nucleophilic substitution reactions. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride are commonly employed for this transformation. For example, m-toluic acid can be converted to m-toluoyl chloride using thionyl chloride in an organic solvent. google.com A similar principle applies to the synthesis of 5-amino-2-fluoro-3-methylbenzoyl chloride.

ReactionReagent(s)ProductTypical Conditions
Anhydride FormationDehydrating agent5-Amino-2-fluoro-3-methylbenzoic anhydrideAnhydrous conditions
Acyl Halide FormationThionyl chloride (SOCl₂) or Oxalyl chloride5-Amino-2-fluoro-3-methylbenzoyl chlorideVaries with reagent, often reflux

Transformations of the Aromatic Amino Group

The aromatic amino group of this compound is another key site for functionalization, enabling a wide array of derivatization strategies. These include acylation, sulfonylation, and diazotization followed by various substitution reactions.

Acylation and Sulfonylation Reactions

The amino group can readily undergo N-acylation with acylating agents such as acetic anhydride or acyl chlorides to form the corresponding N-acyl derivatives. nih.gov This reaction is often carried out in the presence of a base to neutralize the acid byproduct.

Similarly, sulfonylation of the amino group with sulfonyl chlorides, like p-toluenesulfonyl chloride (tosyl chloride), in the presence of a base yields the corresponding sulfonamide. These sulfonamide derivatives are of interest in medicinal chemistry due to their diverse biological activities.

ReactionReagent(s)ProductTypical Conditions
N-AcylationAcetic anhydride or Acyl chloride, BaseN-(4-carboxy-2-fluoro-6-methylphenyl)acetamideBasic conditions
N-Sulfonylationp-Toluenesulfonyl chloride, Base5-(p-Toluenesulfonamido)-2-fluoro-3-methylbenzoic acidBasic conditions

Diazotization and Subsequent Reactions (e.g., Sandmeyer, Balz-Schiemann)

The aromatic amino group of this compound can be converted into a diazonium salt by treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures. scirp.orgwikipedia.org The resulting diazonium salt is a highly versatile intermediate that can undergo a variety of nucleophilic substitution reactions where the dinitrogen molecule acts as an excellent leaving group.

Sandmeyer Reaction: The diazonium salt can be treated with copper(I) salts to introduce a range of substituents. For example, reaction with copper(I) bromide (CuBr) or copper(I) chloride (CuCl) yields the corresponding 5-bromo- or 5-chloro-2-fluoro-3-methylbenzoic acid, respectively. wikipedia.org The Sandmeyer reaction is a powerful tool for introducing halogens and other groups onto an aromatic ring. scirp.org

Balz-Schiemann Reaction: This reaction is a specific method for introducing a fluorine atom onto the aromatic ring. The diazonium salt is treated with fluoroboric acid (HBF₄) to form a diazonium tetrafluoroborate (B81430) salt. wikipedia.org Thermal decomposition of this salt then yields the corresponding fluoro derivative, in this case, 2,5-difluoro-3-methylbenzoic acid. wikipedia.orgchemistrylearner.com This reaction is a key method for the synthesis of aryl fluorides. chemistrylearner.com

ReactionReagent(s)IntermediateProduct
DiazotizationSodium nitrite, Strong acid (e.g., HCl)4-Carboxy-2-fluoro-6-methylbenzenediazonium chloride-
Sandmeyer (Bromination)Copper(I) bromide (CuBr)4-Carboxy-2-fluoro-6-methylbenzenediazonium chloride5-Bromo-2-fluoro-3-methylbenzoic acid
Balz-SchiemannFluoroboric acid (HBF₄), Heat4-Carboxy-2-fluoro-6-methylbenzenediazonium tetrafluoroborate2,5-Difluoro-3-methylbenzoic acid

Reductive Amination Pathways

The primary amino group of this compound is a versatile functional handle for derivatization through reductive amination. This reaction typically involves the condensation of the amine with an aldehyde or a ketone to form an intermediate imine (Schiff base), which is subsequently reduced in situ to the corresponding secondary or tertiary amine. youtube.com Common reducing agents for this one-pot process include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the imine in the presence of the carbonyl starting material. youtube.comorganic-chemistry.org

The general reaction scheme is as follows:

Step 1: Imine Formation: The amino group of this compound nucleophilically attacks the carbonyl carbon of an aldehyde or ketone. This is followed by dehydration to yield a protonated imine (iminium ion).

Step 2: Reduction: A hydride reagent, such as NaBH₃CN, then reduces the iminium ion to the final amine product. youtube.com

The reactivity of the amino group can be influenced by the electronic effects of the other substituents on the aromatic ring. The electron-donating nature of the amino group itself, along with the methyl group, enhances the nucleophilicity of the nitrogen atom, facilitating the initial attack on the carbonyl compound.

Table 1: Hypothetical Reductive Amination Reactions of this compound

Carbonyl CompoundProductPotential Reaction Conditions
Benzaldehyde5-(Benzylamino)-2-fluoro-3-methylbenzoic acidNaBH(OAc)₃, Dichloromethane (DCM)
Acetone2-Fluoro-5-(isopropylamino)-3-methylbenzoic acidNaBH₃CN, Methanol (MeOH), Acetic Acid (cat.)
Cyclohexanone5-(Cyclohexylamino)-2-fluoro-3-methylbenzoic acidH₂, Pd/C, Ethanol (B145695) (EtOH)

Condensation Reactions with Carbonyl Compounds

The amino group of this compound can participate in condensation reactions with various carbonyl compounds to form a wide array of heterocyclic systems. These reactions often proceed via the formation of an imine intermediate, which can then undergo intramolecular cyclization. For instance, the reaction of anthranilic acids with ketones or aldehydes is a well-established method for the synthesis of quinoline (B57606) derivatives, known as the Niementowski quinoline synthesis. nih.gov

In a typical reaction, this compound could be heated with a ketone, leading to the formation of a 4-hydroxyquinoline (B1666331) derivative. The reaction mechanism involves the initial formation of a Schiff base, followed by intramolecular cyclization and subsequent tautomerization. nih.gov

Furthermore, condensation with dicarbonyl compounds or their equivalents can lead to the formation of other heterocyclic structures. For example, reaction with β-ketoesters could potentially yield substituted quinolinone systems. The specific outcome of these condensation reactions is highly dependent on the reaction conditions, including temperature, solvent, and the presence of catalysts.

Table 2: Potential Condensation Reactions and Resulting Heterocycles

Carbonyl ReagentPotential Heterocyclic ProductGeneral Reaction Type
Acetophenone2-Phenyl-4-hydroxy-6-fluoro-7-methylquinolineNiementowski Quinoline Synthesis
Ethyl acetoacetate2-Hydroxy-4-methyl-6-fluoro-7-methylquinoline-3-carboxylic acid ethyl esterCombes Quinoline Synthesis Analogue
Phthalic anhydride2-(2-Carboxy-4-fluoro-5-methylphenyl)isoindole-1,3-dionePhthalamic acid formation

Note: This table illustrates potential synthetic pathways based on known reactions of anthranilic acid derivatives.

Reactivity of the Fluoro Group and Aromatic Ring

Potential for Nucleophilic Aromatic Substitution (SNAr) on the Fluorinated Aromatic Ring

The fluorine atom on the aromatic ring of this compound can potentially be displaced by strong nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. The success of this reaction is largely dependent on the electronic nature of the aromatic ring. For an SNAr reaction to proceed efficiently, the ring must be activated by electron-withdrawing groups, typically positioned ortho and/or para to the leaving group (in this case, fluorine). researchgate.net

Hydrogenolysis of the Carbon-Fluorine Bond

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making its cleavage, or hydrogenolysis, a challenging transformation. nih.gov This reaction involves the replacement of the fluorine atom with a hydrogen atom, typically using a transition metal catalyst and a hydrogen source. While the hydrogenolysis of aryl chlorides, bromides, and iodides is relatively common, the cleavage of the C-F bond requires more forcing conditions.

Catalytic systems based on palladium, rhodium, and other transition metals have been developed for the hydrodefluorination of fluoroaromatics. nih.gov For a molecule like this compound, this reaction would likely require a potent catalytic system and elevated temperatures and pressures of hydrogen gas. The presence of other functional groups, such as the carboxylic acid and amino group, might also influence the catalyst's activity and selectivity.

Electrophilic Aromatic Substitution on the Substituted Ring

The existing substituents on the benzene ring of this compound will direct the position of any further electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, or sulfonation. The directing effects of the individual groups are as follows:

Amino group (-NH₂): Strongly activating and an ortho-, para-director.

Methyl group (-CH₃): Activating and an ortho-, para-director.

Fluoro group (-F): Deactivating but an ortho-, para-director.

Carboxylic acid group (-COOH): Deactivating and a meta-director.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Electrophilic ReagentExpected Major Product(s)
HNO₃/H₂SO₄5-Amino-2-fluoro-3-methyl-6-nitrobenzoic acid
Br₂/FeBr₃5-Amino-6-bromo-2-fluoro-3-methylbenzoic acid
SO₃/H₂SO₄5-Amino-2-fluoro-3-methyl-6-sulfonic acid

Note: These predictions are based on established principles of electrophilic aromatic substitution and the directing effects of the substituents.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. However, the direct use of aryl fluorides as coupling partners in reactions like the Suzuki-Miyaura or Sonogashira coupling is challenging due to the high strength of the C-F bond, which makes the oxidative addition step to the palladium(0) catalyst difficult. libretexts.orgwikipedia.orglibretexts.org

For this compound to be a viable substrate in these reactions, it would likely require specialized catalytic systems with highly electron-rich and bulky phosphine (B1218219) ligands that can facilitate the cleavage of the C-F bond. Alternatively, and more commonly, the fluorine atom would be replaced by a more reactive halogen, such as bromine or iodine, to serve as the coupling partner. Another strategy involves the conversion of the carboxylic acid to a different functional group that can participate in the coupling, or protection of the carboxylic acid and amino groups during the reaction.

Suzuki-Miyaura Coupling: If the corresponding aryl bromide or iodide were used, a Suzuki-Miyaura coupling with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base would be a feasible route to biaryl derivatives. libretexts.orgnih.gov

Sonogashira Coupling: Similarly, the Sonogashira coupling of the analogous aryl halide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, would provide access to arylalkyne derivatives. wikipedia.orgorganic-chemistry.org

Table 4: Potential Palladium-Catalyzed Cross-Coupling Reactions (with the corresponding aryl bromide)

Coupling PartnerReaction TypePotential ProductRepresentative Catalyst System
Phenylboronic acidSuzuki-Miyaura5-Amino-3-methyl-[1,1'-biphenyl]-2-carboxylic acidPd(PPh₃)₄, Na₂CO₃
PhenylacetyleneSonogashira5-Amino-3-methyl-2-(phenylethynyl)benzoic acidPdCl₂(PPh₃)₂, CuI, Et₃N

Note: This table assumes the starting material is the bromo-analogue of the title compound for illustrative purposes, as direct coupling of the fluoro-compound is less favorable.

Multicomponent Reactions Incorporating this compound

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, enabling the formation of complex molecules from three or more starting materials in a single, one-pot reaction. These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse compounds. Key examples of MCRs include the Ugi, Passerini, and Biginelli reactions, which are widely employed in medicinal chemistry and drug discovery for the synthesis of heterocyclic scaffolds and peptidomimetics.

The structure of this compound, possessing both an amino group and a carboxylic acid function, theoretically positions it as a suitable candidate for participation in various MCRs. The amino group can act as the amine component in Ugi and Biginelli-type reactions, while the carboxylic acid is a key reactant in the Ugi and Passerini reactions. The presence of the fluorine atom and the methyl group on the aromatic ring could further influence the reactivity and properties of the resulting products.

Despite its potential, a comprehensive review of the scientific literature reveals a notable absence of specific, documented examples of this compound being utilized as a reactant in multicomponent reactions. While the foundational principles of MCRs are well-established, and the reactions of other substituted aminobenzoic acids have been reported, specific experimental data, including reaction conditions, yields, and the characterization of products derived directly from this compound in Ugi, Passerini, Biginelli, or other MCRs, are not available in the reviewed literature.

Therefore, a detailed discussion of research findings and data tables for multicomponent reactions specifically incorporating this compound cannot be provided at this time. The exploration of this compound's reactivity in such synthetic strategies remains an area for future research.

Advanced Spectroscopic and Structural Elucidation Methodologies for 5 Amino 2 Fluoro 3 Methylbenzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an unparalleled tool for mapping the atomic framework of a molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton NMR (¹H NMR) spectroscopy provides initial, crucial insights into the structure of 5-amino-2-fluoro-3-methylbenzoic acid by revealing the number of different types of protons and their neighboring environments. The aromatic region of the spectrum is of particular interest. The two aromatic protons are expected to appear as distinct signals due to their different electronic environments. The proton at position 6 will likely be a doublet of doublets, split by the adjacent fluorine atom and the meta-coupled proton at position 4. The proton at position 4 would also be expected to show complex splitting due to coupling with the fluorine and the proton at position 6.

The methyl group protons (-CH₃) would typically appear as a singlet in the upfield region of the spectrum, as they have no adjacent protons to couple with. The protons of the amine group (-NH₂) and the carboxylic acid group (-COOH) are often observed as broad singlets, and their chemical shifts can be highly variable depending on the solvent, concentration, and temperature. Deuterium (B1214612) exchange (adding a small amount of D₂O) can be used to confirm these peaks, as the labile protons will be replaced by deuterium and their signals will disappear from the spectrum.

A hypothetical ¹H NMR data table for this compound is presented below, based on typical chemical shift ranges for similar structures.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H46.8 - 7.2ddJ(H-F) ≈ 8-10, J(H-H) ≈ 2-3
H67.3 - 7.6ddJ(H-F) ≈ 4-6, J(H-H) ≈ 2-3
-CH₃2.1 - 2.4s-
-NH₂3.5 - 5.0 (broad)s-
-COOH10.0 - 13.0 (broad)s-

Note: This is a predicted data table. Actual values can vary based on experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy provides a map of the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and the electronegativity of the atoms attached to it.

The carbonyl carbon of the carboxylic acid will appear at the most downfield position (typically 165-185 ppm). The aromatic carbons will resonate in the range of 100-160 ppm. The carbon atom attached to the fluorine (C2) will show a large C-F coupling constant, appearing as a doublet. The carbons attached to the amino group (C5) and the methyl group (C3) will also have characteristic chemical shifts. The methyl carbon will be found in the upfield region of the spectrum (around 15-25 ppm).

Distortionless Enhancement by Polarization Transfer (DEPT) experiments are invaluable for distinguishing between CH, CH₂, and CH₃ groups. A DEPT-135 experiment, for instance, will show CH and CH₃ signals as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons (like C1, C2, C3, and C5 in this molecule) are not observed in DEPT spectra. This information, combined with the standard ¹³C NMR spectrum, allows for the complete assignment of the carbon skeleton. docbrown.info

A predicted ¹³C NMR data table for this compound is provided below.

Carbon AssignmentChemical Shift (δ, ppm)Multiplicity (due to C-F coupling)
-COOH168 - 172s
C1125 - 130d (small J)
C2158 - 162d (large ¹JCF)
C3120 - 125d (small J)
C4115 - 120d (small J)
C5145 - 150s
C6110 - 115d (small J)
-CH₃15 - 20s

Note: This is a predicted data table. Actual values can vary based on experimental conditions.

Given the presence of a fluorine atom, Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive and informative technique. nsf.gov The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it easy to observe. biophysics.org The chemical shift of the fluorine signal provides information about its electronic environment. In this compound, a single resonance would be expected. The coupling of the fluorine atom to the neighboring protons (H4 and H6) will cause this signal to appear as a doublet of doublets. The magnitude of the fluorine-proton coupling constants (J-values) can provide further structural confirmation.

While one-dimensional NMR provides a wealth of information, two-dimensional (2D) NMR experiments are often necessary to definitively piece together the molecular puzzle. youtube.com

COrrelation SpectroscopY (COSY): This experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu In our target molecule, a COSY spectrum would show a cross-peak between the signals of the aromatic protons H4 and H6, confirming their scalar coupling. researchgate.net

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. hmdb.ca This allows for the unambiguous assignment of which proton is attached to which carbon. sdsu.edu For example, the signal for the methyl protons would show a correlation to the signal for the methyl carbon.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments detect through-space interactions between protons that are close to each other, regardless of whether they are bonded. This is particularly useful for determining stereochemistry and conformation. In the case of this compound, NOESY could potentially show correlations between the methyl protons and the proton at C4, providing information about the preferred conformation of the methyl group relative to the aromatic ring.

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is an essential tool for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of the molecular ion. This high accuracy allows for the determination of the elemental formula of the compound. For this compound (C₈H₈FNO₂), the expected exact mass would be calculated based on the most abundant isotopes of carbon, hydrogen, fluorine, nitrogen, and oxygen. The experimentally determined mass from HRMS would then be compared to the theoretical mass to confirm the molecular formula. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, as the molecule breaks apart in predictable ways, revealing its constituent parts.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique for determining the structure of ions by analyzing their fragmentation patterns. In a typical MS/MS experiment, precursor ions of this compound would be isolated and then subjected to collision-induced dissociation. The resulting product ions would provide insights into the molecule's connectivity.

For aromatic amino acids, common fragmentation pathways involve the loss of small neutral molecules such as water (H₂O), carbon monoxide (CO), and ammonia (B1221849) (NH₃). Specifically for this compound, one could hypothesize initial losses from the carboxylic acid and amino functional groups. However, without experimental data, the precise fragmentation pathway, including the influence of the fluorine and methyl substituents on the fragmentation pattern, remains speculative. No published studies detailing the MS/MS fragmentation of this compound are currently available.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule through their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy for Characteristic Band Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For this compound, characteristic IR absorption bands would be expected for the amine (N-H), carboxylic acid (O-H and C=O), and aromatic ring (C-C and C-H) functional groups. The presence of fluorine and methyl groups would also influence the spectrum.

While general spectral regions for these functional groups are known, a specific, experimentally obtained IR spectrum for this compound, along with a detailed analysis of its characteristic bands, is not found in the scientific literature.

Raman Spectroscopy for Molecular Vibrational Modes

Raman spectroscopy provides complementary information to IR spectroscopy by detecting scattered light from a sample. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would reveal vibrational modes of the aromatic ring and the carbon skeleton.

However, similar to IR spectroscopy, there are no publicly available Raman spectra or detailed analyses of the molecular vibrational modes for this compound.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction for Absolute Configuration and Molecular Packing

A search of crystallographic databases, however, did not yield any results for the single-crystal structure of this compound.

Powder X-ray Diffraction for Polymorphic Studies

Powder X-ray diffraction (PXRD) is a key technique for analyzing the crystalline phases of a material and is particularly important in the study of polymorphism—the ability of a compound to exist in multiple crystalline forms. units.it Different polymorphs can exhibit distinct physical properties. A PXRD pattern serves as a fingerprint for a specific crystalline form.

There are no published studies on the polymorphism of this compound, and therefore, no PXRD data is available to characterize its potential polymorphic forms.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to investigate the electronic transitions within a molecule. For aromatic compounds like this compound, UV-Vis spectroscopy provides critical insights into the electronic structure, conjugation, and the influence of various substituents on the chromophore. The absorption of UV or visible light excites electrons from lower energy molecular orbitals (like bonding π and non-bonding n orbitals) to higher energy anti-bonding molecular orbitals (π*).

The parent chromophore for this molecule is benzene (B151609), which exhibits characteristic absorption bands. The primary bands for benzene are the E-bands (E1 and E2) at approximately 180 nm and 200 nm, and the B-band, a series of weaker absorptions, around 255 nm. These absorptions are due to π→π* transitions within the aromatic ring. acs.org When substituents are added to the benzene ring, they can alter the energy of these transitions, leading to shifts in the absorption maxima (λmax) and changes in molar absorptivity (ε).

In this compound, the benzene ring is substituted with a carboxyl group (-COOH), an amino group (-NH2), a fluorine atom (-F), and a methyl group (-CH3). Each of these groups influences the UV-Vis spectrum through inductive and resonance effects.

Carboxyl Group (-COOH): The carboxyl group acts as an electron-withdrawing group and is considered a chromophore itself. It extends the conjugation of the benzene ring. The carbonyl C=O bond within the carboxyl group can also undergo a weak, often symmetry-forbidden, n→π* transition, which typically appears as a shoulder on the tail of the main absorption bands at longer wavelengths. cdnsciencepub.com

Amino Group (-NH2): The amino group is a powerful auxochrome, a group that modifies the absorption of a chromophore. With its lone pair of electrons on the nitrogen atom, it acts as a strong electron-donating group through resonance, increasing the electron density of the aromatic ring. This increased conjugation delocalizes the π-electrons over a larger area, which decreases the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org Consequently, this leads to a significant bathochromic shift (red shift) of the π→π* transition bands to longer wavelengths and a hyperchromic effect (increase in absorption intensity). chegg.com

Fluorine Atom (-F): Halogens like fluorine exert a dual influence. They have a strong electron-withdrawing inductive effect due to their high electronegativity. Simultaneously, they possess lone pairs of electrons that can be donated to the ring via a weaker resonance effect. For fluorine, the inductive effect typically dominates, but the resonance effect still contributes to a slight bathochromic shift compared to unsubstituted benzene. cdnsciencepub.com

Methyl Group (-CH3): The methyl group is a weak electron-donating group through hyperconjugation and induction, causing a small bathochromic shift.

The combined influence of these substituents on the benzoic acid framework results in a complex UV-Vis spectrum. The strong electron-donating amino group is expected to have the most pronounced effect, causing a substantial red shift of the primary absorption bands of benzoic acid. Benzoic acid in a neutral state typically shows a primary absorption band (B-band) around 230 nm and a secondary, weaker band (C-band) around 270-280 nm. researchgate.netrsc.org The presence of the amino group is expected to shift these bands to significantly longer wavelengths.

The electronic transitions responsible for the absorption spectrum of this compound are primarily π→π* and n→π* transitions. researchgate.net The intense bands are assigned to π→π* transitions associated with the conjugated aromatic system, which is extended by the carboxyl and amino groups. The lower energy, less intense absorption, often submerged by the stronger π→π* band, can be attributed to the n→π* transition of the carbonyl group's non-bonding electrons. nih.govharvard.edu

The solvent environment can also influence the UV-Vis spectrum, a phenomenon known as solvatochromism. wikipedia.org Increasing solvent polarity generally causes a bathochromic (red) shift for π→π* transitions and a hypsochromic (blue) shift for n→π* transitions. wikipedia.org This is because polar solvents tend to stabilize the more polar excited state of a π→π* transition more than the ground state, reducing the energy gap. Conversely, for n→π* transitions, the non-bonding electrons of the ground state are stabilized by hydrogen bonding with polar solvents, which increases the energy required for excitation. nih.govnih.gov Therefore, recording the spectrum in solvents of varying polarity can help to differentiate between these two types of transitions.

Table 1: Predicted UV-Vis Spectral Data and Electronic Transitions for this compound

Predicted λmax (nm)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)SolventAssigned Electronic TransitionAssociated Chromophore
~240-260High (~10,000 - 15,000)Ethanol (B145695)π→π* (E2-band like)Substituted Benzene Ring
~290-320Moderate (~2,000 - 5,000)Ethanolπ→π* (B-band like)Substituted Benzene Ring
~340-370Low (<500)Hexanen→π*Carbonyl Group (-COOH)

Note: The values presented in this table are predictive and based on the analysis of structurally similar compounds like aminobenzoic acids and other substituted benzoic acids. researchgate.netsielc.comspectrabase.com Actual experimental values may vary.

Computational Chemistry Investigations of 5 Amino 2 Fluoro 3 Methylbenzoic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide a detailed picture of the electron distribution and energy levels, which govern the molecule's behavior.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the ground state properties of molecules. By utilizing functionals such as B3LYP in conjunction with basis sets like 6-311++G(d,p), the equilibrium geometry of 5-amino-2-fluoro-3-methylbenzoic acid can be optimized. researchgate.net Such calculations typically reveal key structural parameters.

For this compound, the geometry is largely dictated by the benzene (B151609) ring, with the substituents—amino (-NH2), fluoro (-F), methyl (-CH3), and carboxylic acid (-COOH)—influencing the planarity and bond lengths. The presence of both electron-donating (amino, methyl) and electron-withdrawing (fluoro, carboxylic acid) groups creates a complex electronic environment. nih.gov DFT calculations can quantify this "push-pull" effect, which is known to be significant in substituted anilines and benzoic acids. nih.gov

The calculated ground state energy, dipole moment, and orbital energies (HOMO and LUMO) are critical descriptors of the molecule's stability and reactivity. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and the energy required for electronic excitation.

Table 1: Predicted Ground State Properties of this compound using DFT (B3LYP/6-311++G(d,p))

PropertyPredicted Value
Ground State Energy(Representative value, e.g., -588 Hartrees)
Dipole Moment(Representative value, e.g., 3.5 Debye) nih.gov
HOMO Energy(Representative value, e.g., -6.2 eV)
LUMO Energy(Representative value, e.g., -1.8 eV)
HOMO-LUMO Gap(Representative value, e.g., 4.4 eV)

Note: These values are illustrative and based on typical results for similarly substituted benzoic acids.

Ab Initio Methods for High-Level Electronic Structure Analysis

For a more rigorous analysis, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be employed. researchgate.net These methods, while computationally more demanding, provide a more accurate description of electron correlation effects, which are important for molecules with multiple functional groups and potential for intramolecular interactions.

High-level ab initio calculations can refine the electronic properties and provide benchmark data for assessing the accuracy of DFT methods. aps.orgutah.edu For this compound, these calculations would be crucial for accurately determining properties like electron affinity and ionization potential.

Conformational Analysis and Torsional Barriers

The carboxylic acid group's rotation around the C-C bond connecting it to the benzene ring gives rise to different conformers. The two primary planar conformers involve the hydroxyl group of the carboxylic acid being either syn or anti to the C-C bond. researchgate.net

Computational studies on substituted benzoic acids have shown that the energy difference between these conformers is typically small, but the rotational barrier can be significant. researchgate.net For this compound, intramolecular hydrogen bonding between the carboxylic acid proton and the adjacent fluorine atom could stabilize one conformer over the other, influencing the potential energy surface. A detailed scan of the torsional angle would reveal the global and local energy minima and the transition states separating them.

Table 2: Representative Conformational Energy Profile for a Substituted Benzoic Acid

ConformerDihedral Angle (O=C-O-H)Relative Energy (kcal/mol)
Syn Conformer~0°0.0
Transition State~90°(e.g., 5-8)
Anti Conformer~180°(e.g., 0.5-2.0)

Note: Data is representative and illustrates the typical energy landscape for benzoic acid derivatives.

Theoretical Studies on Reaction Mechanisms and Transition States

Computational chemistry is instrumental in elucidating reaction mechanisms. For this compound, several reactions could be investigated, such as the diazotization of the amino group, which is a common pathway for synthesizing other derivatives. researchgate.net

Theoretical modeling can map the entire reaction pathway, identifying the structures of transition states and intermediates. By calculating the activation energies, the feasibility and kinetics of a proposed mechanism can be evaluated. For instance, the Sandmeyer reaction, which could be used to replace the amino group, involves a series of complex steps that can be modeled computationally. researchgate.net

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum chemical calculations focus on single molecules, molecular dynamics (MD) simulations provide insights into the behavior of a collection of molecules, revealing details about intermolecular interactions in condensed phases. researchgate.netrsc.org

An MD simulation of this compound in a solvent like water or ethanol (B145695) would show how the molecule interacts with its environment. Key interactions would include hydrogen bonding between the carboxylic acid and amino groups with solvent molecules, as well as with other solute molecules to form dimers. bohrium.com The fluorine and methyl groups would primarily engage in van der Waals interactions. These simulations are crucial for understanding solubility, crystallization behavior, and transport properties. rsc.orgdtu.dk

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods can predict various spectroscopic properties, which can then be compared with experimental spectra for validation. For this compound, DFT calculations can predict its vibrational (IR and Raman) and electronic (UV-Vis) spectra.

The calculated vibrational frequencies correspond to specific bond stretches, bends, and torsions within the molecule. researchgate.net For example, the characteristic C=O stretch of the carboxylic acid and the N-H stretches of the amino group can be predicted with reasonable accuracy.

The predicted UV-Vis spectrum, obtained through methods like Time-Dependent DFT (TD-DFT), reveals the electronic transitions. The "push-pull" nature of the substituents is expected to cause a significant shift in the absorption maxima compared to unsubstituted benzoic acid. nih.gov

Table 3: Predicted Vibrational Frequencies for Key Functional Groups

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
Carboxylic AcidO-H stretch~3500 (monomer), ~3000 (dimer)
Carboxylic AcidC=O stretch~1720
Amino GroupN-H symmetric stretch~3400
Amino GroupN-H asymmetric stretch~3500
Aromatic RingC-F stretch~1250

Note: These are typical frequency ranges and would require specific calculations for precise values.

Role of 5 Amino 2 Fluoro 3 Methylbenzoic Acid As a Versatile Synthetic Intermediate

Precursor in the Synthesis of Substituted Anilines and Phenols

The inherent reactivity of the amino and carboxylic acid groups on the 5-amino-2-fluoro-3-methylbenzoic acid ring system allows for its transformation into a variety of substituted anilines and phenols. These transformations are fundamental in synthetic organic chemistry, providing access to key intermediates for pharmaceuticals and agrochemicals.

The amino group can be readily modified through various reactions such as N-alkylation, N-arylation, and acylation to produce a wide range of N-substituted anilines. These reactions are crucial for building molecular complexity and for the synthesis of biologically active compounds. nih.gov Furthermore, the diazotization of the amino group, followed by a Sandmeyer or similar reaction, can be employed to introduce a variety of substituents at the 5-position, thereby generating a diverse library of aniline (B41778) derivatives.

The conversion of this compound to the corresponding phenol (B47542) can be achieved through a multi-step sequence. Diazotization of the amino group to form a diazonium salt is the first step. Subsequent heating of the diazonium salt in an aqueous solution facilitates the replacement of the diazonium group with a hydroxyl group, yielding the corresponding substituted phenol. This transformation is a classic and reliable method for introducing a hydroxyl group onto an aromatic ring.

Building Block for Heterocyclic Compound Synthesis

The structural framework of this compound is ideally suited for the construction of various heterocyclic systems, which are prevalent in pharmaceuticals and other functional materials. core.ac.uk

Nitrogen-Containing Heterocycles (e.g., quinolines, indoles)

Quinolines: Substituted anthranilic acids are well-established precursors for the synthesis of quinolines and their derivatives through condensation reactions with carbonyl compounds. ijcce.ac.irresearchgate.netnih.gov For instance, the Friedländer annulation, which involves the reaction of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, is a common method for quinoline (B57606) synthesis. While this compound itself is not an aldehyde or ketone, it can be chemically modified to an appropriate precursor for such cyclization reactions.

Indoles: The synthesis of indoles from anthranilic acid derivatives is a cornerstone of heterocyclic chemistry. nih.gov The Reissert and Batcho-Leimgruber indole (B1671886) syntheses are prominent examples that can utilize substituted anthranilates. youtube.comyoutube.com In a potential pathway, the carboxylic acid of this compound could be converted to an ester, and the amino group could then be manipulated to participate in a cyclization reaction to form the indole ring. The Fischer indole synthesis, another powerful method, proceeds via the cyclization of an arylhydrazine. youtube.com While this would require the conversion of the amino group of the title compound into a hydrazine, it highlights the potential synthetic routes available.

Scaffold for Complex Molecular Architecture Construction

The rigid aromatic core of this compound, adorned with multiple reactive sites, makes it an excellent scaffold for the assembly of complex, three-dimensional molecules. nih.govnih.gov The term "scaffold" in this context refers to a core molecular framework upon which additional chemical moieties can be built.

The amino and carboxylic acid groups serve as primary anchor points for attaching various side chains and building blocks through amide bond formation, esterification, and other coupling reactions. The fluorine and methyl groups, while less reactive, play a crucial role in modulating the electronic properties and steric environment of the molecule, which can influence the conformation and biological activity of the final complex structure. The ability to selectively functionalize different positions on the ring allows for a high degree of control over the final molecular architecture.

Application in Ligand Design and Catalyst Development Research

The structural features of this compound make it an attractive candidate for the design of novel ligands for metal catalysts. nih.govnih.gov The presence of both a hard (oxygen from the carboxylic acid) and a borderline (nitrogen from the amino group) donor atom allows for the chelation of a wide range of metal ions.

The fluorine and methyl substituents can be used to fine-tune the electronic and steric properties of the resulting metal complex, which can have a profound impact on its catalytic activity and selectivity. rsc.org For example, the electron-withdrawing nature of the fluorine atom can influence the Lewis acidity of the metal center, while the steric bulk of the methyl group can control the access of substrates to the catalytic site. This tunability is a key aspect of modern catalyst design.

Integration into Polymer and Material Science Research as a Monomer or Modifier

Anthranilic acid and its derivatives have been investigated as monomers for the synthesis of functional polymers. mdpi.comresearchgate.netbohrium.comscirp.org The amino and carboxylic acid groups of this compound provide the necessary functionalities for polymerization reactions, such as polycondensation, to form polyesters or polyamides.

The resulting polymers would possess a unique combination of properties imparted by the fluorine and methyl substituents. The fluorine atom could enhance thermal stability, chemical resistance, and hydrophobicity, while the methyl group could influence the polymer's solubility and processability. Furthermore, the unreacted functional groups along the polymer chain could be used for post-polymerization modification, allowing for the tailoring of the material's properties for specific applications, such as in membranes, sensors, or as a matrix for composite materials. bohrium.com

Future Research Directions and Challenges

Development of More Convergent and Atom-Economical Synthetic Routes

Convergent Synthesis: Instead of a linear approach, convergent strategies involve synthesizing separate fragments of the molecule and then combining them late in the synthesis. For 5-amino-2-fluoro-3-methylbenzoic acid, this could involve the coupling of two or three simpler, pre-functionalized aromatic precursors.

Atom Economy: Modern synthetic chemistry emphasizes atom economy, where the goal is to incorporate the maximum number of atoms from the reactants into the final product. nih.govacs.org Key areas for development include:

C-H Activation: A revolutionary approach in modern synthesis involves the direct functionalization of carbon-hydrogen bonds. acs.orgbeilstein-journals.org Research into transition-metal catalyzed C-H activation could provide a direct route to assemble the core structure, bypassing the need for pre-activated starting materials. nih.govrsc.org For instance, developing a catalyst that can selectively functionalize the C-H bonds of a simpler benzoic acid derivative would be a significant advancement. mdpi.com

Multi-Component Reactions: Designing a reaction where three or more starting materials combine in a single operation to form the target molecule would be highly atom-efficient.

Catalytic Approaches: The use of catalytic, rather than stoichiometric, reagents minimizes waste. nih.govrsc.org Future routes should prioritize catalytic methods for nitration, reduction, and halogenation steps.

Challenges in this area include achieving high regioselectivity in C-H activation and preventing side reactions on the multifunctional compound.

Exploration of Novel Reactivity Patterns and Selectivity Control

The interplay of the activating amino group, the deactivating and ortho-, para-directing fluoro and methyl groups, and the meta-directing carboxylic acid group creates a complex reactivity landscape. youtube.com A significant challenge lies in predicting and controlling the regioselectivity of further chemical transformations. wikipedia.orgnumberanalytics.com

Future research should systematically explore the reactivity of the four distinct C-H bonds on the aromatic ring, as well as the transformations of the existing functional groups. Key research questions include:

Regioselectivity of Electrophilic Aromatic Substitution: Which of the available positions on the ring is most susceptible to electrophilic attack (e.g., halogenation, nitration, acylation)? The combined electronic effects of the substituents will govern the outcome. numberanalytics.com

Selective Functionalization: Can one functional group be selectively modified while leaving the others intact? For example, conditions for the selective acylation or alkylation of the amino group without affecting the carboxylic acid need to be established.

Orthogonal Reactivity: Developing "orthogonal" reaction conditions, where each functional group can be addressed independently, would unlock the molecule's potential as a versatile building block.

Application in Asymmetric Synthesis as a Chiral Auxiliary or Ligand Precursor

Chiral amino acids and their derivatives are fundamental tools in asymmetric synthesis, often serving as chiral auxiliaries or as precursors for chiral ligands that can catalyze enantioselective reactions. nih.govrsc.orgacs.orgresearchgate.net The structure of this compound makes it a candidate for such applications, although this potential is currently untapped.

Chiral Auxiliary: If resolved into its individual enantiomers (assuming a chiral axis or plane exists due to hindered rotation, or if a chiral center is introduced), it could be temporarily attached to a prochiral molecule to direct the stereochemical outcome of a reaction. nih.gov The challenge would be the development of an efficient resolution method and demonstrating its effectiveness in controlling stereoselectivity.

Chiral Ligand Precursor: The amino and carboxylic acid groups are ideal handles for elaboration into more complex structures. mdpi.comnih.gov This molecule could be used to synthesize novel chiral ligands for transition metal catalysis. rsc.orgresearchgate.net The presence of fluorine could introduce unique electronic properties to the resulting metal complex, potentially influencing its catalytic activity and enantioselectivity. acs.org A major challenge will be the modular and high-yielding synthesis of a library of ligands from this precursor. nih.gov

Potential ApplicationKey Challenge
Chiral Auxiliary Efficient enantiomeric resolution and demonstration of high diastereoselectivity in reactions.
Chiral Ligand Modular synthesis of ligand derivatives and screening for high catalytic efficacy and enantioselectivity.

Advanced Materials and Nanotechnology Integration through Functionalization

The functional groups on this compound make it an attractive building block (monomer) for advanced materials. rsc.orgrsc.org

Functional Polymers: The amino and carboxylic acid groups can be used for polymerization. For example, it could be incorporated into polyamides or polyimides. researchgate.net The fluorine and methyl groups would be pendant to the polymer backbone, influencing the polymer's bulk properties such as solubility, thermal stability, and hydrophobicity. researchgate.net A key challenge is to achieve high molecular weight polymers with controlled properties.

Metal-Organic Frameworks (MOFs): The carboxylic acid group is a classic linker for constructing MOFs. researchgate.net Using this molecule as a linker could create MOFs with pores decorated with amino and fluoro groups. mdpi.com These functional groups could lead to materials with selective gas adsorption properties or catalytic activity. The inclusion of fluorine is known to enhance the hydrophobicity and chemical stability of MOFs. rsc.orgrsc.org

Nanomaterial Functionalization: The molecule could be used to modify the surfaces of nanoparticles. The carboxylic acid or amino group could anchor the molecule to the surface, while the rest of the structure presents a functional interface to the surrounding environment.

The primary challenge in this area is the controlled and predictable self-assembly of these molecules into well-defined, functional supramolecular structures and materials.

Synergistic Approaches Combining Experimental and Computational Methodologies

The complexity of this compound makes it an ideal candidate for studies that combine experimental synthesis and characterization with computational modeling. pharmafeatures.comscielo.org.mx This synergistic approach can accelerate discovery and provide deeper mechanistic insight. frontiersin.orgnih.gov

Predicting Reactivity: Density Functional Theory (DFT) calculations can be used to predict the most likely sites for electrophilic or nucleophilic attack on the aromatic ring, guiding synthetic efforts and helping to explain observed regioselectivity. mdpi.comnumberanalytics.comresearchgate.netnih.govcam.ac.uk Computational tools can model reaction pathways and transition states, providing a basis for understanding reaction mechanisms. mdpi.com

Designing Novel Materials: Computational simulations can predict the properties of polymers or MOFs derived from this molecule before they are synthesized. This allows for the in silico screening of potential structures to identify candidates with desired properties, such as pore size in MOFs or the band gap in a conductive polymer.

Drug Discovery: In medicinal chemistry, computational docking and molecular dynamics can predict how derivatives of this molecule might bind to biological targets like proteins or enzymes. fastercapital.com This can guide the design of new potential therapeutic agents. nih.gov

The main challenge is the continuous refinement of computational models to ensure their predictions accurately reflect experimental reality. frontiersin.org Close collaboration between computational and experimental chemists is essential for a successful integrated approach.

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